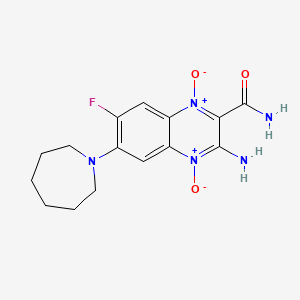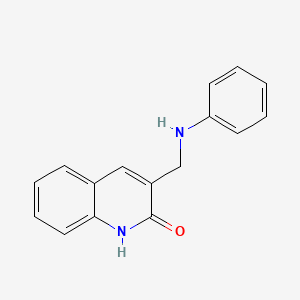
1H-Quinolin-2-one, 3-phenylaminomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a chemical compound with a molecular formula of C17H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with 2-aminobenzophenone under acidic conditions to form the quinoline core. The reaction typically requires heating and the presence of a catalyst such as sulfuric acid.
Povarov Reaction: This is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction proceeds through an imine intermediate, which undergoes cyclization to form the quinoline derivative.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst. This reaction is typically carried out under mild conditions and is highly efficient.
Industrial Production Methods: The industrial production of 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE often involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: N-alkyl or N-acyl quinoline derivatives.
Scientific Research Applications
3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the phenylamino and dihydro modifications.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinazoline: A compound with a similar heterocyclic structure but with two nitrogen atoms in the ring.
Uniqueness: 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential for medicinal applications, while the dihydroquinoline core provides stability and reactivity.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(anilinomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-13(11-17-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)18-16/h1-10,17H,11H2,(H,18,19) |
InChI Key |
HGRYSWBKUOITDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



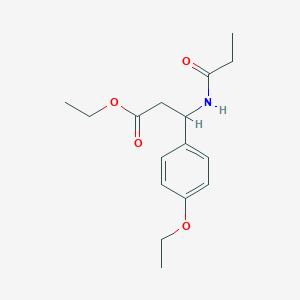
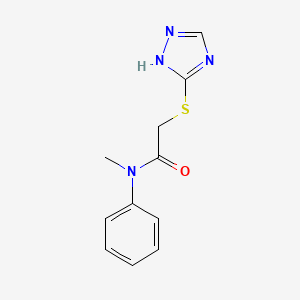
![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)
![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11495354.png)
![1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11495356.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11495383.png)
![ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11495389.png)
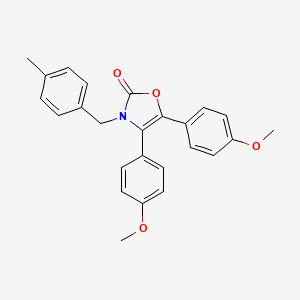
![7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11495400.png)
